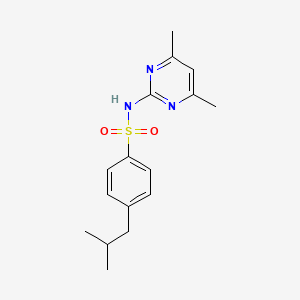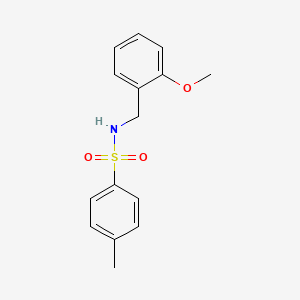
N-(4,6-dimethyl-2-pyrimidinyl)-4-isobutylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyrimidinyl)-4-isobutylbenzenesulfonamide, also known as DIPIB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIPIB is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mecanismo De Acción
N-(4,6-dimethyl-2-pyrimidinyl)-4-isobutylbenzenesulfonamide inhibits the activity of CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits tumor growth and metastasis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects beyond its inhibition of CA IX. It has been shown to inhibit the activity of other carbonic anhydrase isoforms, as well as the activity of the enzyme histone deacetylase 6 (HDAC6). This compound has also been shown to reduce the production of reactive oxygen species (ROS) and to inhibit the proliferation of fibroblasts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4,6-dimethyl-2-pyrimidinyl)-4-isobutylbenzenesulfonamide in laboratory experiments is its high selectivity for CA IX, which allows for specific targeting of cancer cells. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using this compound is its relatively low potency compared to other CA IX inhibitors, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research involving N-(4,6-dimethyl-2-pyrimidinyl)-4-isobutylbenzenesulfonamide. One area of interest is the development of more potent and selective CA IX inhibitors based on the structure of this compound. Another area of interest is the use of this compound as a fluorescent probe for imaging CA IX expression in vivo. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential applications in other areas of scientific research.
Métodos De Síntesis
N-(4,6-dimethyl-2-pyrimidinyl)-4-isobutylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-isobutylbenzenesulfonyl chloride with 4,6-dimethyl-2-aminopyrimidine in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(4,6-dimethyl-2-pyrimidinyl)-4-isobutylbenzenesulfonamide has been widely used in scientific research for its ability to selectively inhibit carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. Inhibition of CA IX has been shown to reduce tumor growth and improve the effectiveness of chemotherapy and radiation therapy. This compound has also been studied for its potential use as a fluorescent probe for imaging CA IX expression in cancer cells.
Propiedades
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-11(2)9-14-5-7-15(8-6-14)22(20,21)19-16-17-12(3)10-13(4)18-16/h5-8,10-11H,9H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYZPHVBBTVPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B5864111.png)

![7-[2-(1-azepanyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5864132.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5864138.png)

![2-(3-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5864159.png)

![N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)](/img/structure/B5864176.png)
![3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5864186.png)
![4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5864192.png)


